molecular formula C21H21N5 B6488596 1-{3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}azepane CAS No. 902482-38-6

1-{3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}azepane

Cat. No.: B6488596
CAS No.: 902482-38-6
M. Wt: 343.4 g/mol
InChI Key: NMVLJQMQMQPGDL-UHFFFAOYSA-N
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Description

1-{3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}azepane is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a unique structure combining a triazole ring fused with a quinazoline moiety, further linked to an azepane ring.

Mechanism of Action

Preparation Methods

The synthesis of 1-{3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}azepane typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the triazole ring via a cycloaddition reaction, followed by the construction of the quinazoline moiety through condensation reactions.

Industrial production methods for this compound may involve the use of eco-compatible catalysts and optimized reaction conditions to enhance yield and reduce environmental impact. The use of microwave-assisted synthesis and phase-transfer catalysis are some of the advanced techniques employed to achieve efficient production .

Chemical Reactions Analysis

1-{3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}azepane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted quinazoline and triazole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds to 1-{3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}azepane include other triazole-quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological activities and potential for diverse applications in scientific research and industry .

Properties

IUPAC Name

5-(azepan-1-yl)-3-phenyltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5/c1-2-9-15-25(14-8-1)20-17-12-6-7-13-18(17)26-21(22-20)19(23-24-26)16-10-4-3-5-11-16/h3-7,10-13H,1-2,8-9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVLJQMQMQPGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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